molecular formula C14H24O B3055687 (2Z)-2-(2-ethylhexylidene)cyclohexanone CAS No. 6628-38-2

(2Z)-2-(2-ethylhexylidene)cyclohexanone

Cat. No. B3055687
CAS RN: 6628-38-2
M. Wt: 208.34 g/mol
InChI Key: RUXWHMLYFYGVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-(2-ethylhexylidene)cyclohexanone, also known as EHCH, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. EHCH is a cyclic ketone that contains a cyclohexanone ring and an ethylhexylidene group. EHCH has been synthesized by several methods, and its properties and applications have been extensively studied.

Mechanism of Action

(2Z)-2-(2-ethylhexylidene)cyclohexanone has been shown to exhibit biological activity, including anti-inflammatory and anti-tumor effects. The mechanism of action of (2Z)-2-(2-ethylhexylidene)cyclohexanone is believed to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. (2Z)-2-(2-ethylhexylidene)cyclohexanone has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key regulator of the NF-κB pathway.
Biochemical and Physiological Effects
(2Z)-2-(2-ethylhexylidene)cyclohexanone has been shown to exhibit various biochemical and physiological effects. (2Z)-2-(2-ethylhexylidene)cyclohexanone has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. (2Z)-2-(2-ethylhexylidene)cyclohexanone has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, (2Z)-2-(2-ethylhexylidene)cyclohexanone has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

(2Z)-2-(2-ethylhexylidene)cyclohexanone has several advantages for lab experiments. (2Z)-2-(2-ethylhexylidene)cyclohexanone is easy to synthesize and purify, and it has a high chemical stability. (2Z)-2-(2-ethylhexylidene)cyclohexanone is also relatively non-toxic and has low environmental impact. However, (2Z)-2-(2-ethylhexylidene)cyclohexanone has some limitations for lab experiments. (2Z)-2-(2-ethylhexylidene)cyclohexanone has low solubility in water, which can limit its use in aqueous systems. (2Z)-2-(2-ethylhexylidene)cyclohexanone also has limited commercial availability, which can make it difficult to obtain for research purposes.

Future Directions

(2Z)-2-(2-ethylhexylidene)cyclohexanone has potential future applications in various fields, including pharmaceuticals, materials science, and catalysis. In the field of pharmaceuticals, (2Z)-2-(2-ethylhexylidene)cyclohexanone could be used as a starting material for the synthesis of novel anti-cancer and anti-inflammatory drugs. In the field of materials science, (2Z)-2-(2-ethylhexylidene)cyclohexanone could be used as a building block for the synthesis of novel polymers and materials with unique properties. In the field of catalysis, (2Z)-2-(2-ethylhexylidene)cyclohexanone could be used as a catalyst for various chemical reactions, such as aldol condensation and Michael addition reactions. Further research is needed to explore these potential applications of (2Z)-2-(2-ethylhexylidene)cyclohexanone.
Conclusion
(2Z)-2-(2-ethylhexylidene)cyclohexanone is a unique chemical compound that has gained significant attention in scientific research due to its potential applications. (2Z)-2-(2-ethylhexylidene)cyclohexanone has been synthesized by several methods, and its properties and applications have been extensively studied. (2Z)-2-(2-ethylhexylidene)cyclohexanone has been shown to exhibit anti-inflammatory and anti-tumor effects, and it has potential future applications in various fields. Further research is needed to fully understand the properties and applications of (2Z)-2-(2-ethylhexylidene)cyclohexanone.

Scientific Research Applications

(2Z)-2-(2-ethylhexylidene)cyclohexanone has been widely used in scientific research due to its unique chemical properties. (2Z)-2-(2-ethylhexylidene)cyclohexanone has been used as a building block for the synthesis of various organic compounds, such as chiral ligands, pharmaceutical intermediates, and natural product analogs. (2Z)-2-(2-ethylhexylidene)cyclohexanone has also been used as a starting material for the synthesis of cyclic compounds, such as lactones and lactams.

properties

IUPAC Name

(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O/c1-3-5-8-12(4-2)11-13-9-6-7-10-14(13)15/h11-12H,3-10H2,1-2H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSFOAUXMZPTDU-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=C1CCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)/C=C\1/CCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-(2-ethylhexylidene)cyclohexan-1-one

CAS RN

6628-38-2
Record name NSC60587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Ethylhexylidene)-1-cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2Z)-2-(2-ethylhexylidene)cyclohexanone
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